N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes morpholine, piperidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and piperidine groups. The final step involves the formation of the aniline derivative. Common reagents used in these reactions include thionyl chloride, morpholine, piperidine, and various aniline derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of morpholine, piperidine, and thiazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H34N4O3S2 |
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Molecular Weight |
526.7 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H34N4O3S2/c32-36(33,30-14-5-2-6-15-30)25-12-7-9-23(21-25)26-22-35-27(28-24-10-3-1-4-11-24)31(26)16-8-13-29-17-19-34-20-18-29/h1,3-4,7,9-12,21-22H,2,5-6,8,13-20H2 |
InChI Key |
FTAGDTPOCNCCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCN5CCOCC5 |
Origin of Product |
United States |
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